![molecular formula C9H8N2S B1391085 4-Thien-2-ylpyridin-2-amine CAS No. 1159815-95-8](/img/structure/B1391085.png)
4-Thien-2-ylpyridin-2-amine
Overview
Description
“4-Thien-2-ylpyridin-2-amine” is a chemical compound with the CAS Number: 1159815-95-8 . Its molecular formula is C9H8N2S and it has a molecular weight of 176.24 g/mol . The compound is also known by other names such as 4-(2-thienyl)-2-pyridinylamine .
Molecular Structure Analysis
The InChI code for “4-Thien-2-ylpyridin-2-amine” is 1S/C9H8N2S/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H, (H2,10,11) . The Canonical SMILES representation is C1=CSC(=C1)C2=CC(=NC=C2)N .
Physical And Chemical Properties Analysis
“4-Thien-2-ylpyridin-2-amine” has a molecular weight of 176.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 67.2 Ų . The compound has a Complexity of 152 .
Scientific Research Applications
Microwave-Assisted Synthesis and Derivative Formation
4-Thien-2-ylpyridin-2-amine and its derivatives have been utilized in microwave-assisted synthesis processes. Ankati & Biehl (2010) detailed the preparation of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, showcasing its role in creating structurally diverse molecules under microwave heating conditions. The process involved interactions with primary and secondary amines, indicating its versatility in synthetic chemistry (Ankati & Biehl, 2010).
Lipoxygenase Inhibitory Activity
Another research area is the creation of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)-amidines, derivatives of 4-Thien-2-ylpyridin-2-amine, which showed inhibitory activity against different lipoxygenases. This finding by Vieweg et al. (1992) indicates potential therapeutic applications, although the chemical stability of these compounds was noted as limited (Vieweg et al., 1992).
Photoredox Catalysis
Rohokale, Koenig, & Dhavale (2016) highlighted the use of Eosin Y photoredox catalysis in reactions involving aryl ketones and benzyl amines, leading to the formation of 2,4,6-trisubstituted pyridines. This process underscores the potential of 4-Thien-2-ylpyridin-2-amine in facilitating reactions under visible light and its role in creating complex molecular structures (Rohokale, Koenig, & Dhavale, 2016).
Catalytic Applications
The compound and its derivatives have been examined for their catalytic properties. Deeken et al. (2006) synthesized aminopyridinato complexes with group 10 metals and explored their applications in aryl-Cl activation and hydrosilane polymerization, indicating the potential of 4-Thien-2-ylpyridin-2-amine in catalysis (Deeken et al., 2006).
Tautomerism and Chemical Functionalities
Bhatia, Malkhede, & Bharatam (2013) discussed the existence of dynamic tautomerism and divalent N(I) character in a related compound, N‐(Pyridin‐2‐yl)thiazol‐2‐amine. Their research presents insights into the electron distribution and tautomeric preferences, which can be relevant for understanding the behavior of similar structures like 4-Thien-2-ylpyridin-2-amine (Bhatia, Malkhede, & Bharatam, 2013).
Biosensor and Smart Window Applications
Ayranci et al. (2015) and Soğancı et al. (2016) explored the use of thienylpyrrole derivatives in biosensor applications and smart window applications, respectively. These studies demonstrate the compound's potential in the field of material science and its applicability in creating responsive materials (Ayranci et al., 2015), (Soğancı et al., 2016).
properties
IUPAC Name |
4-thiophen-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJCUGZJBWJAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308876 | |
Record name | 4-(2-Thienyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)pyridin-2-amine | |
CAS RN |
1159815-95-8 | |
Record name | 4-(2-Thienyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159815-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Thienyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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